
3-(2-Phenoxyacetamido)benzoic acid
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Overview
Description
3-(2-Phenoxyacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenoxyacetamido group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyacetamido)benzoic acid typically involves the reaction of 2-phenoxyacetic acid with 3-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products
Oxidation: Phenoxy radicals and corresponding oxidized products.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives of the aromatic ring.
Scientific Research Applications
3-(2-Phenoxyacetamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyacetamido)benzoic acid involves its interaction with specific molecular targets. The phenoxyacetamido group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: Lacks the acetamido group but shares the phenoxy and benzoic acid moieties.
2-Phenoxyacetamido benzoic acid: Similar structure but with the acetamido group at a different position on the benzoic acid ring.
Uniqueness
3-(2-Phenoxyacetamido)benzoic acid is unique due to the specific positioning of the phenoxyacetamido group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Biological Activity
3-(2-Phenoxyacetamido)benzoic acid is a derivative of benzoic acid that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of acetamidobenzamides, which have been explored for various therapeutic applications, including anticancer and antimicrobial activities. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and other relevant biological evaluations.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with phenoxyacetyl chloride in the presence of a base such as pyridine. The resulting compound features an acetamido group attached to the benzene ring, which is crucial for its biological activity.
Antiproliferative Activity
A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits notable activity against the K562 human chronic myelogenous leukemia cell line. The mechanism of action appears to involve cell cycle arrest and apoptosis induction, mediated by caspase activation.
Table 1: Antiproliferative Activity Against K562 Cell Line
Compound | % Growth Inhibition at 10 μM | IC50 (μM) |
---|---|---|
This compound | 49% | 7.5 |
Colchicine | 46% | 5.0 |
The data indicate that compounds with the phenoxyacetamido moiety generally exhibit higher growth inhibition compared to those without it. Notably, modifications to the position of the phenoxy group (ortho, para, meta) significantly affect the biological activity, with ortho-substituted derivatives showing enhanced efficacy .
The cytotoxic effects of this compound are believed to stem from its ability to induce apoptosis in cancer cells. This process involves:
- Cell Cycle Arrest : The compound causes an arrest in the G0–G1 phase of the cell cycle.
- Caspase Activation : Increased levels of activated caspases were observed, indicating that apoptosis is mediated through intrinsic pathways .
Additional Biological Activities
Beyond its antiproliferative effects, research has explored other biological activities associated with this compound:
Case Studies
A case study involving a series of synthesized derivatives highlighted the importance of structural modifications on biological activity. For instance, compounds with additional substituents at specific positions on the benzene ring demonstrated varying degrees of cytotoxicity and selectivity towards cancer cells versus normal cells. These findings underscore the necessity for further exploration into structure-activity relationships (SAR) to optimize therapeutic profiles .
Properties
CAS No. |
18704-91-1 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-[(2-phenoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(10-20-13-7-2-1-3-8-13)16-12-6-4-5-11(9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI Key |
ATAGZRHZVPKKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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